2,4-Dichloro-1-(trichloromethyl)benzene
Overview
Description
2,4-Dichloro-1-(trichloromethyl)benzene is an organic compound with the molecular formula C₇H₃Cl₅ and a molecular weight of 264.364 g/mol . It is also known by other names such as 2,4-Dichlorobenzotrichloride and 2,4-Dichlorophenyltrichloromethane . This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in industrial applications.
Preparation Methods
2,4-Dichloro-1-(trichloromethyl)benzene can be synthesized through the chlorination of chlorobenzene. The reaction involves the use of elemental chlorine in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature conditions . The process can be summarized as follows:
[ \text{C}_6\text{H}_5\text{Cl} + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{CCl}_3 + 3\text{HCl} ]
Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
2,4-Dichloro-1-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2,4-dichlorobenzoic acid.
Common reagents and conditions for these reactions include aqueous sodium hydroxide for hydrolysis and potassium permanganate for oxidation.
Scientific Research Applications
2,4-Dichloro-1-(trichloromethyl)benzene has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of various aromatic acid chlorides, which are precursors for dyes, pharmaceuticals, and agrochemicals.
Material Science: The compound is utilized in the production of polymers and resins due to its ability to introduce chlorine atoms into the polymer backbone, enhancing flame retardancy.
Biological Studies: It serves as a model compound for studying the environmental fate and degradation of chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(trichloromethyl)benzene primarily involves its reactivity towards nucleophiles. The trichloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
2,4-Dichloro-1-(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but lacks the additional chlorine atoms on the benzene ring, making it less reactive in certain substitution reactions.
1,4-Dichloro-2-(trichloromethyl)benzene: Another chlorinated derivative with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-1-(trichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNBJMYJWDVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID3025839 | |
Record name | 2,4-Dichloro-1-(trichloromethyl)benzene | |
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Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992) | |
Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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CAS No. |
13014-18-1 | |
Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Record name | 2,4-Dichlorobenzotrichloride | |
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Record name | 2,4-Dichlorophenyltrichloromethane | |
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Record name | 2,4-Dichlorobenzotrichloride | |
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Record name | Benzene, 2,4-dichloro-1-(trichloromethyl)- | |
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Record name | 2,4-Dichloro-1-(trichloromethyl)benzene | |
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Record name | 2,4-dichloro-1-(trichloromethyl)benzene | |
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Record name | 2,4-DICHLOROPHENYLTRICHLOROMETHANE | |
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Melting Point |
115 to 120 °F (NTP, 1992) | |
Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20852 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichlorobenzotrichloride in organic synthesis?
A1: 2,4-Dichlorobenzotrichloride serves as a crucial building block in synthesizing various organic compounds. Notably, it acts as a precursor to 2,4-Dichlorobenzoic acid, a key intermediate in the production of the antimalarial drug Atebrin [].
Q2: Can you elaborate on the synthesis of 2,4-Dichlorobenzotrichloride as described in the research?
A2: The research outlines a method for synthesizing 2,4-Dichlorobenzotrichloride from p-Toluenesulfonyl chloride. This involves a two-step process:
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